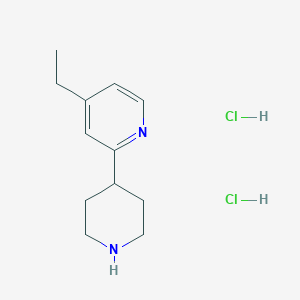

4-Ethyl-2-piperidin-4-ylpyridine;dihydrochloride

Description

4-Ethyl-2-piperidin-4-ylpyridine dihydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with an ethyl group at the 4-position and a piperidine moiety at the 2-position. The dihydrochloride salt form indicates the compound is bound to two molecules of hydrochloric acid (HCl), enhancing its solubility and stability for pharmaceutical or industrial applications .

For example, levocetirizine dihydrochloride (a related piperazine derivative) is a clinically used antihistamine with a molecular weight of 461.81 g/mol . The dihydrochloride salt of 4-ethyl-2-piperidin-4-ylpyridine may similarly serve as a precursor for drug development, leveraging its nitrogen-rich structure for receptor binding.

Properties

IUPAC Name |

4-ethyl-2-piperidin-4-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-2-10-3-8-14-12(9-10)11-4-6-13-7-5-11;;/h3,8-9,11,13H,2,4-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXZHANLOODRAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-piperidin-4-ylpyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form dihydropyridines, which are then oxidized to yield pyridine derivatives . Additionally, phenylsilane can be used to promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production of piperidine derivatives often involves scalable and cost-effective methods. The Hantzsch pyridine synthesis is a well-adopted method for large-scale production, involving the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-piperidin-4-ylpyridine undergoes various chemical reactions, including:

Oxidation: Conversion of dihydropyridines to pyridine derivatives.

Reduction: Reduction of imine intermediates to form piperidine derivatives.

Substitution: Functionalization of the piperidine ring with various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Phenylsilane and iron complexes are used as reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include substituted piperidines, spiropiperidines, and condensed piperidines .

Scientific Research Applications

4-Ethyl-2-piperidin-4-ylpyridine;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Medicine: Explored for its pharmacological activities and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-piperidin-4-ylpyridine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Key Observations:

Structural Complexity : The target compound’s pyridine-piperidine core distinguishes it from simpler dihydrochlorides like putrescine, which lack aromatic systems. This complexity may enhance binding to biological targets but complicates synthesis .

Molecular Weight : The estimated molecular weight (~280–320 g/mol) is lower than substituted phenylpyridines (466–545 g/mol) but higher than small biogenic amines (e.g., putrescine, 161.07 g/mol). This positions it as a mid-sized candidate for drug delivery .

Melting Points: The inferred melting point (~250–300°C) aligns with thermally stable aromatic systems but is lower than 4-(aminomethyl)aniline dihydrochloride (360°C), likely due to differences in crystal packing and hydrogen bonding .

Functional and Pharmacological Differences

- Antihistamine Activity : Unlike levocetirizine dihydrochloride, which targets H1 receptors, the target compound’s piperidine-pyridine structure may favor interactions with central nervous system (CNS) receptors, similar to piperidine-based analgesics .

- Antimicrobial Potential: Substituted pyridines in exhibit antimicrobial properties, suggesting that the ethyl and piperidine groups in the target compound could be optimized for similar applications .

- Solubility : Dihydrochloride salts generally improve aqueous solubility compared to free bases. For example, levocetirizine dihydrochloride’s solubility facilitates oral administration, a trait likely shared by the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.